molecular formula C6H8N2O3 B8629144 4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

Cat. No.: B8629144
M. Wt: 156.14 g/mol
InChI Key: QRBGTGCPVIODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)-1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C6H8N2O3/c9-2-1-4-3-5(10)7-8-6(4)11/h3,9H,1-2H2,(H,7,10)(H,8,11)

InChI Key

QRBGTGCPVIODME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NNC1=O)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl (3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate (11.1 g, 60.3 mmol) in THF (2 litres) was sonicated to give a fine dispersion. The mixture was called to −15° C. and treated dropwise with a solution of lithium aluminium hydride in THF (1M; 90 ml, 90 mmol). The mixture was stirred at 0° C. for 2 hours. Sodium hydroxide (2M; 15 ml, 30 mmol) was added, then the mixture was acidified with 5M hydrochloric acid to around pH4-5. The supernatant was decanted off and discarded. The oily residue was extracted with water/methanol (500 ml/1 litre). This extract was decanted from the remaining residue, treated with silica and evaporated. The silica residue was added to the top of a column, eluting with 10-30% methanol in DCM affording a pale yellow oil (2.7 g).
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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